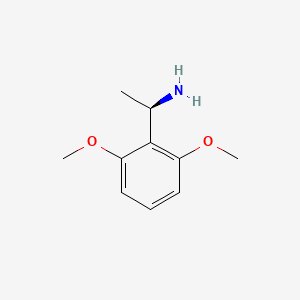

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine

Description

BenchChem offers high-quality (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,6-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFHNHLQMVBTK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chiral Advantage: A Technical Guide to (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine in Asymmetric Synthesis

Executive Summary

In modern pharmaceutical development, the regulatory preference for single-enantiomer drugs has necessitated the design of highly efficient chiral building blocks[1]. Among these, (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine (CAS 1241682-75-6) has emerged as a structurally privileged chiral auxiliary, resolving agent, and synthetic intermediate. Unlike its unsubstituted counterpart, (R)-1-phenylethylamine, the presence of two ortho-methoxy groups on the phenyl ring imparts profound steric and electronic effects. This whitepaper dissects the mechanistic causality, experimental workflows, and analytical validation protocols required to leverage this compound in advanced asymmetric synthesis.

Structural and Physicochemical Profiling

The efficacy of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine lies in its highly constrained conformational space. The 2,6-dimethoxy substitution provides significant steric bulk, which restricts the free rotation of the C(aryl)–C(chiral) bond. Furthermore, the lone pairs on the methoxy oxygen atoms serve as potential Lewis basic coordination sites, enabling bidentate chelation with transition metals or stabilizing hydrogen-bond networks in transition states.

Quantitative Physicochemical Data

| Parameter | Specification / Value |

| Chemical Name | (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine |

| CAS Registry Number | 1241682-75-6[2] |

| Molecular Formula | C10H15NO2[3] |

| Molecular Weight | 181.23 g/mol [2] |

| Standard Purity | ≥95% (Chiral HPLC)[3] |

| Stereocenter Configuration | (R) |

Mechanistic Role in Asymmetric Induction

When utilized as a chiral auxiliary, the primary amine condenses with prochiral ketones or aldehydes to form an imine or enamine. The 2,6-dimethoxyphenyl group acts as a "steric wall," effectively shielding one face of the reactive double bond. Consequently, incoming nucleophiles or electrophiles are forced to approach from the unhindered face, resulting in exceptional diastereomeric excess (d.e.).

Fig 1: Stereochemical induction model utilizing 2,6-dimethoxy steric shielding.

Experimental Protocols and Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental conditions.

Protocol A: Synthesis of Optically Active Azetidines via N-Borane Complexes

Chiral 1-arylethylamines are critical for synthesizing rigid, four-membered nitrogen heterocycles (azetidines), which are valuable pharmacophores[4].

Step-by-Step Methodology:

-

Complexation: React the azetidine derivative of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine with BH3·THF to form the N-borane complex. Causality: The borane complexation protects the amine lone pair and activates the adjacent α-proton for deprotonation.

-

Deprotonation: Cool the reaction mixture to exactly -78 °C. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise. Causality: Maintaining -78 °C is critical; higher temperatures lead to the rapid epimerization of the stereocenter and decomposition of the N-borane complex[4].

-

Electrophilic Addition: Introduce the electrophile (e.g., benzyl bromide) slowly. The steric bulk of the 2,6-dimethoxyphenyl group directs the electrophile to the opposite face.

-

Cleavage: Remove the chiral auxiliary using Trifluoroacetic Acid (TFA) to yield the enantiopure 2-substituted azetidine[4].

Protocol B: Diastereomeric Salt Resolution

When used as a resolving agent for racemic acids, the thermodynamic stability of the resulting diastereomeric salts dictates the efficiency of the resolution.

Fig 2: Workflow for the thermodynamic resolution of racemic acids.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic acid and 1.0 equivalent of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine in boiling ethanol. Causality: Ethanol provides the optimal dielectric constant to differentiate the solubility profiles of the resulting p-salt and n-salt.

-

Crystallization: Cool the solution at a controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping and co-precipitation, ensuring that only the thermodynamically stable diastereomeric salt crystallizes.

-

Recovery: Filter the crystals and treat with 1M HCl. Extract the enantiopure acid with ethyl acetate. The chiral amine remains in the aqueous layer as a hydrochloride salt and can be recovered via basification.

Pharmaceutical Applications: The Betti Reaction

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is highly effective in multi-component Betti reactions to synthesize chiral nonracemic aminobenzylnaphthols, which exhibit potent bioactivity against opportunistic pathogens like Candida albicans[5].

In this condensation between 2-naphthol, an aryl aldehyde, and the chiral amine, the reaction proceeds via an iminium intermediate. The extreme steric hindrance of the 2,6-dimethoxy groups ensures that the nucleophilic attack by 2-naphthol is highly face-selective, yielding (R,R) or (R,S) aminobenzylnaphthols with >95% d.e.[5].

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized intermediates, the chiral integrity of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine and its derivatives must be rigorously validated[6].

-

Nuclear Magnetic Resonance (NMR): Structural integrity is confirmed via 1H NMR. The symmetrical 2,6-dimethoxy protons appear as a sharp singlet integrating to 6H (δ 3.7–3.9 ppm). The chiral methine proton (CH) presents as a distinct quartet (δ 4.5–4.8 ppm), while the adjacent methyl group appears as a doublet (δ 1.2–1.5 ppm)[6].

-

Chiral HPLC: Enantiomeric purity is verified using a Chiralpak® AD-H column (or equivalent amylose-based stationary phase). An isocratic elution using Hexane:Isopropanol (90:10) at a flow rate of 1.0 mL/min allows for baseline resolution of enantiomers, with retention time differences typically exceeding 1.5 minutes[6].

References

-

PubChem - NIH: (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine Compound Summary. Retrieved from:[Link]

-

Tayama, E. et al. (PMC): Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from:[Link]

-

ResearchGate: Chirality of New Drug Approvals (2013-2022): Trends and Perspectives. Retrieved from:[Link]

-

MDPI: Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. Retrieved from:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine | C10H15NO2 | CID 89866828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS:1241682-75-6, (R)-1-(2,6-二甲氧基苯基)乙胺-毕得医药 [bidepharm.com]

- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]

(R)-2,6-dimethoxy-alpha-methylbenzylamine structure and properties

Technical Deep Dive: (R)-2,6-Dimethoxy- -methylbenzylamine

Advanced Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary

(R)-2,6-Dimethoxy-

Its primary utility lies in asymmetric synthesis and chiral resolution , where the 2,6-dimethoxy motif creates a highly congested chiral pocket, often enhancing diastereomeric discrimination in salt crystallizations and auxiliary-controlled reactions.

Chemical & Physical Profile

The following data summarizes the physicochemical characteristics of the compound. Where specific experimental values for the 2,6-isomer are proprietary or sparse in open literature, values are derived from structurally homologous 3,4-dimethoxy derivatives and computational prediction models.

| Parameter | Technical Specification |

| IUPAC Name | (1R)-1-(2,6-dimethoxyphenyl)ethanamine |

| Common Name | (R)-2,6-Dimethoxy- |

| CAS Number | 1241682-75-6 (R-isomer specific) |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~135-140 °C at 2 mmHg (Predicted based on acetophenone precursor) |

| Density | ~1.1 g/mL (Predicted) |

| Chirality | (R)-enantiomer |

| Solubility | Soluble in alcohols, DCM, ethyl acetate; slightly soluble in water |

| pKa | ~9.5 (Conjugate acid) |

Structural Analysis & Stereochemistry

The "Ortho-Effect" Advantage

The structural distinctiveness of this molecule arises from the 2,6-dimethoxy substitution pattern. Unlike the 3,4-dimethoxy isomer (Homoveratrylamine), the 2,6-isomer places electron-donating methoxy groups immediately adjacent to the chiral center.

-

Steric Locking: The two methoxy groups restrict the rotation of the ethylamine side chain relative to the phenyl ring. This conformational rigidity often leads to higher diastereomeric excess (de) when used as a chiral auxiliary.

-

Electronic Shielding: The oxygen atoms provide high electron density near the amine, influencing the basicity and coordination ability of the nitrogen atom. This makes the amine a "harder" base in resolution scenarios.

-

-Stacking Modulation: The electron-rich ring alters

Visualization: Steric Environment

The following diagram illustrates the steric congestion provided by the methoxy groups compared to the chiral center.

Caption: Schematic of the steric "pincer" effect created by 2,6-dimethoxy groups, restricting substrate approach.

Synthesis & Manufacturing

The synthesis of (R)-2,6-dimethoxy-

Pathway A: Asymmetric Reductive Amination (Biocatalytic)

This is the preferred modern route for high enantiomeric purity (>99% ee).

-

Precursor Synthesis: 1,3-Dimethoxybenzene is lithiated at the 2-position (directed by the methoxy groups) and reacted with an acetylating agent (e.g., N-methoxy-N-methylacetamide) to yield 2,6-dimethoxyacetophenone .

-

Transamination: An

-transaminase enzyme utilizes an amine donor (like isopropylamine) to stereoselectively convert the ketone to the (R)-amine.

Pathway B: Classical Resolution

Used when biocatalysts are unavailable.

-

Racemic Synthesis: Reductive amination of 2,6-dimethoxyacetophenone using ammonium acetate and sodium cyanoborohydride yields the racemic amine.

-

Resolution: The racemate is reacted with a chiral acid (e.g., (S)-Mandelic acid or N-Acetyl-L-leucine).

-

Crystallization: The (R)-amine salt crystallizes preferentially due to the specific packing forces influenced by the 2,6-methoxy groups.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways: Direct biocatalytic route vs. Classical chemical resolution.

Applications in Drug Development[6]

Chiral Resolving Agent

The compound is an excellent base for resolving racemic carboxylic acids, particularly those with aromatic structures. The

Chiral Auxiliary

In asymmetric synthesis, the amine can be attached to a prochiral substrate (e.g., an aldehyde or ketone) to form a chiral imine.

-

Ugi Reaction: Used as a chiral convertible isonitrile precursor.

-

Diastereoselective Reduction: The imine formed can be reduced to yield chiral secondary amines. The 2,6-methoxy groups direct the hydride attack to the less hindered face with high selectivity.

Experimental Protocol: Resolution of a Racemic Acid

Standard Operating Procedure (SOP)

-

Dissolution: Dissolve 10 mmol of the racemic acid in hot ethanol (20 mL).

-

Addition: Add 5 mmol (0.5 eq) of (R)-2,6-dimethoxy-

-methylbenzylamine slowly. -

Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Collect the precipitate (the diastereomeric salt).

-

Liberation: Suspend the salt in dilute HCl and extract the free acid with ethyl acetate to check optical purity.

Safety & Handling (MSDS Summary)

While specific toxicological data for the 2,6-isomer is limited, it should be handled with the same rigor as the 3,4-dimethoxy analog (Veratrylamine).

| Hazard Class | Description | Precaution |

| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Wear nitrile gloves and lab coat. |

| Eye Damage | Category 1 (Causes serious eye damage) | Use chemical safety goggles/face shield. |

| Acute Toxicity | Harmful if swallowed or absorbed | Do not eat/drink in handling areas. |

| Storage | Air sensitive (absorbs CO2) | Store under nitrogen/argon at 2-8°C. |

References

-

AChemBlock. (2025).[1][2] (1R)-1-(2,6-dimethoxyphenyl)ethylamine Product Specifications. Retrieved from

-

Organic Syntheses. (2021). Preparation of Hindered Anilines and Derivatives. Org. Synth. 2021, 98, 263-288.[3] Retrieved from

-

BenchChem. (2025).[2] Synthesis and Properties of 2,6-Dimethoxyacetophenone Derivatives. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Methoxyphenyl)ethylamine. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 2-(2,6-Dimethoxyphenyl)ethanamine.[4] National Library of Medicine.[4] Retrieved from

Stereochemical Dynamics and Synthetic Utility: A Comparative Analysis of (R)- and (S)-1-(2,6-Dimethoxyphenyl)ethanamine

Executive Summary

The enantiomers of 1-(2,6-dimethoxyphenyl)ethanamine—specifically the (R) and (S) configurations—represent a privileged class of chiral building blocks in advanced organic synthesis and drug development. While structurally identical in their atomic connectivity, their spatial arrangement dictates profoundly different stereochemical outcomes when employed as chiral auxiliaries, resolving agents, or ligands in asymmetric catalysis. This technical guide dissects the structural dynamics, mechanistic utility, and experimental handling of both enantiomers, providing self-validating protocols for researchers in the field.

Structural & Electronic Profiling

At the core of 1-(2,6-dimethoxyphenyl)ethanamine's utility is the synergy between its stereogenic center at the alpha-carbon and the electron-rich 2,6-dimethoxyphenyl ring [1].

-

Stereochemical Divergence: The (R)-enantiomer and (S)-enantiomer are non-superimposable mirror images. This absolute configuration is the sole determinant of the direction of stereo-induction in asymmetric synthesis. If the (R)-enantiomer induces the formation of an (S)-product in a diastereoselective alkylation, the (S)-enantiomer will reliably yield the (R)-product.

-

The 2,6-Dimethoxy Advantage: Unlike the simpler benchmark molecule 1-phenylethylamine, the addition of methoxy groups at the ortho positions provides two critical advantages. First, it introduces severe steric hindrance, restricting rotation around the C(aryl)-C(alpha) bond. This conformational rigidity is essential for transferring chiral information effectively. Second, the oxygen atoms act as hard Lewis basic sites, capable of secondary coordination to metal centers (e.g., Ruthenium or Iridium) during catalysis, forming a highly organized, hemilabile transition state.

Table 1: Physicochemical & Identification Properties

| Property | (R)-1-(2,6-Dimethoxyphenyl)ethanamine | (S)-1-(2,6-Dimethoxyphenyl)ethanamine |

| CAS Number | 1241682-75-6 [2] | 76279-32-8 [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol | 181.23 g/mol |

| Stereocenter Configuration | (R) at C1 | (S) at C1 |

| Primary Application | Chiral Auxiliary / Ligand (R-directing) | Chiral Auxiliary / Ligand (S-directing) |

Mechanistic Applications in Asymmetric Synthesis

Chiral Auxiliaries

Chiral amines are frequently deployed as chiral auxiliaries. By covalently attaching the (R)- or (S)-amine to a prochiral substrate, the steric bulk of the 2,6-dimethoxyphenyl group shields one face of the molecule. Subsequent reactions (e.g., aldol additions or alkylations) are forced to occur from the less hindered face, resulting in high diastereoselectivity. Following the reaction, the auxiliary is cleaved and recovered, leaving behind an enantiopure product.

Mechanistic pathway of (R)-1-(2,6-dimethoxyphenyl)ethanamine acting as a chiral auxiliary.

Resolving Agents

The classical resolution of racemic acids relies heavily on chiral amines. The (S)-1-(2,6-dimethoxyphenyl)ethanamine can react with a racemic mixture of a carboxylic acid to form two distinct diastereomeric salts. Because diastereomers have different physical properties, they can be separated via fractional crystallization. The electron-donating methoxy groups enhance the crystallinity of these salts compared to unsubstituted analogs.

Logical workflow of diastereomeric salt resolution using (S)-1-(2,6-dimethoxyphenyl)ethanamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific causality for every experimental choice.

Protocol 1: Diastereomeric Resolution of Racemic 2-Phenylpropanoic Acid

Objective: Isolate enantiopure (R)-2-phenylpropanoic acid using the (S)-enantiomer of the title amine.

-

Salt Formation (Pope-Peachy Method): Dissolve 1.0 eq of racemic 2-phenylpropanoic acid in hot ethanol. Add 0.5 eq of (S)-1-(2,6-dimethoxyphenyl)ethanamine and 0.5 eq of an achiral base (e.g., triethylamine).

-

Causality: Utilizing only 0.5 eq of the expensive chiral amine (the half-resolution method) forcefully drives the equilibrium toward the formation of the less soluble diastereomeric salt, drastically improving atom economy and final enantiomeric excess (ee).

-

-

Thermodynamic Crystallization: Heat the mixture to reflux until completely homogeneous, then cool slowly to room temperature at a controlled rate of 5°C/hour.

-

Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer within the crystal lattice, ensuring high diastereomeric excess (de) of the precipitate.

-

-

Isolation: Filter the precipitated salt ((S)-amine•(R)-acid). Wash with ice-cold ethanol to purge residual mother liquor.

-

Free Acid Recovery: Suspend the isolated salt in a biphasic mixture of 1M HCl and dichloromethane (DCM).

-

Causality: The strong aqueous acid protonates the chiral amine, driving it into the aqueous layer as a hydrochloride salt. Simultaneously, the resolved, uncharged enantiopure carboxylic acid partitions cleanly into the organic DCM layer.

-

-

Amine Recovery (Self-Validation): Basify the aqueous layer with 2M NaOH to pH > 10 and extract with DCM to recover the (S)-1-(2,6-dimethoxyphenyl)ethanamine. Weighing the recovered amine validates the mass balance of the resolution cycle.

Protocol 2: Synthesis of a Chiral Phosphinoamine Ligand

Objective: Synthesize a bidentate P-N ligand from (R)-1-(2,6-dimethoxyphenyl)ethanamine for transition-metal catalysis.

-

Condensation: React (R)-1-(2,6-dimethoxyphenyl)ethanamine with 2-(diphenylphosphino)benzaldehyde in anhydrous toluene.

-

Causality: Anhydrous conditions coupled with a Dean-Stark trap physically remove water from the system, driving the thermodynamic equilibrium entirely toward the formation of the imine intermediate.

-

-

Reduction: Cool the reaction vessel to 0°C and add sodium borohydride (NaBH₄) dissolved in methanol.

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine to the secondary amine without epimerizing the chiral center or cleaving the sensitive methoxy groups.

-

-

Purification: Perform a standard aqueous workup followed by column chromatography on neutral alumina.

-

Causality: Standard silica gel is highly acidic and can cause degradation or irreversible binding of electron-rich phosphinoamines. Neutral alumina prevents this degradation, ensuring high yield.

-

Analytical Validation & Quality Control

To ensure the integrity of the chiral amine and the success of the resolution/synthesis, self-validating analytical checks must be integrated into the workflow [1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (¹H, ¹³C, NOESY) are critical for structural elucidation. The diastereomeric ratio (dr) of intermediate salts or adducts can be directly integrated from the ¹H-NMR spectrum by comparing the distinct chemical shifts of the alpha-methyl protons, which appear in different magnetic environments for each diastereomer.

-

Chiral HPLC: Enantiomeric excess (ee) of the recovered amine or the synthesized products must be determined using a chiral stationary phase (e.g., Chiralcel OD-H). A racemic standard must first be injected to validate baseline separation of the (R) and (S) peaks before analyzing the resolved samples.

References

A Comprehensive Technical Guide to 2,6-Dimethoxy Substituted Chiral Benzylamines

Abstract

Chiral benzylamines are foundational building blocks in modern asymmetric synthesis, prized for their role in creating enantiomerically pure molecules essential for the pharmaceutical and fine chemical industries.[1] This technical guide focuses on a specific, highly effective subclass: 2,6-dimethoxy substituted chiral benzylamines. The presence of two methoxy groups ortho to the benzylic carbon introduces profound steric and electronic effects that enable exceptional levels of stereocontrol. This document provides an in-depth exploration of the synthesis, unique properties, and diverse applications of these amines, serving as a vital resource for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illustrate key concepts with detailed diagrams to bridge theoretical knowledge with practical application.

Introduction: The Strategic Advantage of 2,6-Dimethoxy Substitution

In the vast field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries and ligands are the primary tools used to achieve this, temporarily or catalytically imparting their chirality to a prochiral substrate.[2] Benzylamines are a common scaffold for these tools, but simple, unsubstituted versions often lack the conformational rigidity and steric bulk needed for high stereoselectivity.

The introduction of methoxy groups at the 2- and 6-positions of the phenyl ring fundamentally alters the molecule's properties:

-

Steric Hindrance: The two ortho-methoxy groups act as bulky "gatekeepers," severely restricting rotation around the C(aryl)-C(benzylic) bond. This locked conformation minimizes the number of possible transition states in a reaction, forcing reactants to approach from a specific, less-hindered trajectory and thereby leading to a single, desired stereoisomer.

-

Electronic Effects: The oxygen atoms of the methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the benzylic position. Furthermore, these oxygens can act as Lewis basic sites, capable of coordinating to metal centers or participating in hydrogen bonding, which can be crucial for organizing the transition state in catalytic reactions.

-

Enhanced Crystallinity: The rigid and often symmetrical nature of these compounds can facilitate crystallization, which is particularly useful for the separation of diastereomers when these molecules are used as chiral auxiliaries.

These combined effects make 2,6-dimethoxy substituted benzylamines powerful controllers of stereochemistry, finding utility as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.

Synthesis of 2,6-Dimethoxy Substituted Chiral Benzylamines

The preparation of these valuable compounds in enantiomerically pure form is a critical first step. The primary strategies involve asymmetric reduction of corresponding imines or the resolution of a racemic mixture.

Asymmetric Reductive Amination

Direct asymmetric reductive amination is one of the most efficient methods for producing chiral amines.[3] This approach typically involves the in-situ formation of an imine from 2,6-dimethoxybenzaldehyde and an amine source, followed by asymmetric reduction using a chiral catalyst.

A common and effective method involves the use of a chiral catalyst, such as one derived from a transition metal (e.g., Iridium or Rhodium) complexed with a chiral ligand.[3][4] The catalyst delivers a hydride (from a source like Hantzsch ester or isopropanol) to one face of the imine, leading to the preferential formation of one enantiomer.

Rationale for Experimental Choices:

-

Catalyst System: Iridium and Rhodium complexes are often chosen for their high activity and the broad availability of chiral phosphine or phosphoramidite ligands, allowing for fine-tuning of the catalyst to achieve high enantioselectivity.[3]

-

Hydride Source: Hantzsch esters are mild, stable, and effective hydride donors for these reductions, often providing better results than gaseous hydrogen, which requires high-pressure equipment.[4]

Resolution via Diastereomeric Salt Formation

An alternative, classical approach is the resolution of a racemic mixture of the benzylamine. This is achieved by reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.

| Method | Key Reagents | Typical ee (%) | Advantages | Disadvantages |

| Asymmetric Reduction | Chiral Ir/Rh Catalyst, Hydride Source | 85-99% | High efficiency, direct access to one enantiomer. | Requires expensive metal catalysts and ligands. |

| Classical Resolution | Chiral Acid (e.g., Tartaric Acid) | >99% (after crystallization) | Cost-effective, scalable. | Theoretical max yield is 50%, can be tedious. |

Applications in Asymmetric Synthesis

The true value of 2,6-dimethoxy substituted chiral benzylamines lies in their application as powerful tools for stereocontrol in a variety of chemical transformations.

As a Chiral Auxiliary

A chiral auxiliary is a group that is temporarily attached to a substrate to direct a stereoselective reaction.[2] After the reaction, the auxiliary is cleaved and can often be recovered. The 2,6-dimethoxybenzyl group is an excellent chiral auxiliary due to its steric bulk.

Example: Asymmetric Alkylation A common application is the alkylation of an enolate. The chiral 2,6-dimethoxybenzylamine is first converted into an amide with a carboxylic acid. Deprotonation forms a chiral enolate, where the bulky 2,6-dimethoxybenzyl group effectively shields one face of the enolate plane. An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the unhindered face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the chiral α-alkylated carboxylic acid.

As a Chiral Ligand in Transition Metal Catalysis

Chiral benzylamines can be incorporated into more complex molecular structures to serve as ligands for transition metals like Ruthenium, Rhodium, or Palladium. The coordination of the amine's nitrogen atom (and potentially the methoxy oxygens) to the metal creates a defined chiral environment around the catalytic center.

Example: Asymmetric Transfer Hydrogenation (ATH) In the ATH of ketones, a Ru(II) complex of a ligand derived from a 2,6-dimethoxy substituted benzylamine can catalyze the reduction of a prochiral ketone to a chiral alcohol with high enantioselectivity.[5] The ligand enforces a specific geometry in the transition state, ensuring the hydride from the hydrogen donor (typically isopropanol) is delivered to a specific face of the ketone.

Detailed Experimental Protocols

To ensure the practical utility of this guide, the following section provides detailed, step-by-step methodologies.

Protocol 1: Synthesis of Racemic 1-(2,6-Dimethoxyphenyl)ethanamine

This protocol describes a standard reductive amination to produce the racemic amine, which can then be used for resolution.

-

Reaction Setup: To a solution of 2,6-dimethoxyacetophenone (1.80 g, 10.0 mmol) in methanol (50 mL), add ammonium acetate (7.71 g, 100 mmol).

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.26 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 1M HCl until the pH is ~2. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 6M NaOH to pH >12. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the racemic amine.

Protocol 2: Application in Asymmetric Alkylation (as a Chiral Auxiliary)

This protocol outlines the use of an enantiopure 2,6-dimethoxybenzylamine as a chiral auxiliary.

-

Amide Formation: In a round-bottom flask, dissolve enantiopure (R)-1-(2,6-dimethoxyphenyl)ethanamine (1.81 g, 10.0 mmol) and propanoic acid (0.74 g, 10.0 mmol) in toluene (50 mL). Add a coupling agent like DCC (2.06 g, 10.0 mmol) and stir at room temperature overnight. Filter the urea byproduct and concentrate the filtrate.

-

Enolate Formation: Dissolve the resulting amide in anhydrous THF (40 mL) and cool to -78 °C under a nitrogen atmosphere. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF. Stir for 1 hour at -78 °C.

-

Alkylation: Add benzyl bromide (1.71 g, 10.0 mmol) dropwise to the enolate solution. Stir at -78 °C for 4 hours.

-

Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Allow to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Auxiliary Cleavage: Concentrate the organic phase. Hydrolyze the resulting amide by refluxing in 6M HCl for 12 hours.

-

Isolation: After cooling, extract the aqueous layer with ether to remove the recovered auxiliary (after basification). The aqueous layer contains the protonated chiral α-benzylpropanoic acid.

Conclusion and Future Outlook

2,6-Dimethoxy substituted chiral benzylamines represent a powerful and versatile class of compounds in the synthetic chemist's toolkit. Their unique steric and electronic properties, stemming directly from the ortho-methoxy groups, provide a robust platform for inducing high levels of stereocontrol in a wide range of chemical reactions. From their role as dependable chiral auxiliaries to their incorporation into highly effective asymmetric catalysts, they continue to be instrumental in the efficient synthesis of complex, enantiomerically pure molecules. As the demand for sophisticated chiral pharmaceuticals and materials grows, the development of new synthetic methods and applications for these privileged scaffolds will undoubtedly continue to be a fruitful area of research.

References

-

Padwa, A., et al. (2003). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc, 2003(7), 1-18. [Link][6]

-

Alexakis, A., et al. (2001). (1S,2S)-1,2-Diaminocyclohexane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Di Mola, A., et al. (2024). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules, 29(2), 474. [Link][7]

-

Binda, C., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(5), 1691-1699. [Link][8]

-

Markel, U., et al. (2021). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. Angewandte Chemie International Edition, 60(33), 18055-18061. [Link][1]

-

Mori, K., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1548-1555. [Link][9]

-

Buonora, P. T., et al. (2026). Modular synthetic platform for diverse substituted benzylamines through selective amide-aldehyde-aldehyde cross-cyclization reaction. ResearchGate. [Link][10]

-

Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16, 1295321. [Link][11]

-

Zhang, Y., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7858. [Link][12]

-

Ma, J., et al. (2025). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Nature Communications, 16, 10645. [Link][13]

-

Zhang, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3293. [Link][3]

-

Maciver, S. & Schaus, S. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1198-1224. [Link][14]

-

Wakchaure, V. N. & List, B. (2016). Catalytic Asymmetric Reductive Condensation of N-H Imines: Synthesis of C2-Symmetric Secondary Amines. Angewandte Chemie International Edition, 55(48), 15004-15007. [Link][4]

-

Zhang, W., et al. (2007). New chiral ligand N-toluenesulfonyl-2,2 '-dimethoxy-6,6 '-diaminobiphenyl for catalytic asymmetric transfer hydrogenation of ketones. Chinese Journal of Chemistry, 25(5), 724-727. [Link][5]

Sources

- 1. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 7. Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates [mdpi.com]

- 8. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

Technical Guide: Solubility Profiling & Solvent Selection for (R)-1-(2,6-Dimethoxyphenyl)ethylamine

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility behavior of (R)-1-(2,6-Dimethoxyphenyl)ethylamine (CAS: 1241682-75-6). As a critical chiral resolving agent and pharmaceutical intermediate, the solubility profile of this amine dictates the efficiency of enantiomeric separation and crystallization processes.

This document synthesizes structural analysis with thermodynamic principles to establish a predictive solubility model. It further details the industry-standard Laser Dynamic Method for generating precise empirical data, ensuring researchers can validate process parameters for scale-up.

Structural Analysis & Solubility Prediction

The solubility of (R)-1-(2,6-Dimethoxyphenyl)ethylamine is governed by the interplay between its lipophilic aromatic core and its polar amine functionality.

Molecular Architecture

-

Lipophilic Domain: The phenyl ring substituted with two methoxy groups at the 2,6-positions creates a significant hydrophobic region. However, the oxygen atoms in the methoxy groups act as weak hydrogen bond acceptors.

-

Polar Domain: The primary ethylamine side chain provides a hydrogen bond donor/acceptor site, facilitating solubility in protic solvents.

-

Steric Influence: The ortho-methoxy groups create steric bulk around the connection point of the ethylamine chain, potentially disrupting tight crystal packing and enhancing solubility in organic solvents compared to unsubstituted phenethylamines.

Predicted Solubility Tiers

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 3,4-dimethoxyphenethylamine), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Profile in Common Organic Solvents

| Solubility Tier | Solvent Class | Specific Solvents | Mechanistic Rationale |

| High (>100 mg/mL) | Polar Protic | Methanol, Ethanol, Isopropanol | Strong hydrogen bonding interactions with the amine group; solvation of methoxy oxygens. |

| High | Polar Aprotic | DMSO, DMF, DMAc | High dipole moment effectively solvates the polar amine; disrupts intermolecular solute interactions. |

| Moderate (20-100 mg/mL) | Esters & Ethers | Ethyl Acetate, THF, MTBE | Dipole-dipole interactions; useful for recrystallization when combined with anti-solvents. |

| Low/Moderate | Chlorinated | Dichloromethane (DCM), Chloroform | Good solvation of the aromatic ring, but lacks hydrogen bonding capability. |

| Low (<10 mg/mL) | Non-Polar | Hexane, Heptane, Toluene | Lack of polar interactions; dominant hydrophobic effect forces precipitation. Ideal anti-solvents. |

| pH Dependent | Aqueous | Water | Sparingly soluble at neutral pH; highly soluble at pH < 7 (protonated ammonium form). |

Thermodynamic Modeling of Solubility

To design robust crystallization processes, experimental solubility data (

The Modified Apelblat Equation

The modified Apelblat model is the standard for correlating the solubility of chiral amines in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[2][3]

-

: Empirical parameters derived from regression analysis.

-

Parameter A relates to the entropy of solution.

-

Parameter B relates to the enthalpy of solution.

-

Parameter C accounts for the temperature dependence of the heat capacity.

-

The van't Hoff Equation

For a simplified analysis of the dissolution enthalpy (

Interpretation:

-

A linear plot of

vs. -

Endothermic Dissolution: Typically, solubility increases with temperature (

), which is expected for (R)-1-(2,6-Dimethoxyphenyl)ethylamine in most organic solvents.

Experimental Protocol: Laser Dynamic Method

Reliable solubility data cannot be estimated; it must be measured. The Laser Dynamic Method is superior to the static shake-flask method for generating polythermal solubility curves efficiently.

Principle

This method detects the precise moment of dissolution (clearing point) and precipitation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility limits.

Figure 1: Workflow for the Laser Dynamic Method to determine polythermal solubility and metastable zone width (MSZW).

Detailed Procedure

-

Preparation: Accurately weigh a specific mass of (R)-1-(2,6-Dimethoxyphenyl)ethylamine (

) and solvent ( -

Setup: Place the vessel in a programmable thermostatic water bath. Position the laser source and photodetector on opposite sides of the vessel.

-

Heating Phase: Heat the slurry slowly (0.2 K/min). Record the temperature where the laser intensity maximizes (transmittance

100%). This is the Saturation Temperature ( -

Cooling Phase: Cool the solution at the same rate. Record the temperature where laser intensity drops sharply. This is the Nucleation Temperature .

-

Iteration: Add a known increment of solute to the same vessel and repeat the cycle to generate a full solubility curve (Concentration vs. Temperature).

Application: Solvent Selection for Crystallization

Selecting the correct solvent system is crucial for using (R)-1-(2,6-Dimethoxyphenyl)ethylamine as a chiral resolving agent. The goal is to maximize the solubility difference between the diastereomeric salts.

Decision Matrix

Use the following logic to select solvents based on the polarity of the target racemic acid.

Figure 2: Solvent selection logic for chiral resolution processes involving (R)-1-(2,6-Dimethoxyphenyl)ethylamine.

Recommended Solvent Systems

-

Ethanol/Water (90:10 v/v): Excellent for initial screening. The water content helps solubilize the ionic salt formed between the amine and the acid, while ethanol allows for controlled crystallization upon cooling.

-

Isopropanol (IPA): Often provides sharper separation of diastereomers due to higher steric bulk compared to ethanol.

-

Methyl tert-butyl ether (MTBE): Useful as an anti-solvent. Dissolve the amine and acid in a minimum volume of Methanol, then slowly add MTBE to induce nucleation of the less soluble diastereomer.

References

-

BenchChem. (2025). (1S)-1-(2,6-Dimethoxyphenyl)ethylamine: Emerging Applications in Asymmetric Synthesis. Retrieved from

-

NIST Thermodynamics Research Center. (2019). Solubility and vapor pressure data of bioactive compounds. Journal of Chemical Thermodynamics. Retrieved from

-

Advanced ChemBlocks. (2026). Product Specifications: (R)-1-(2,6-Dimethoxyphenyl)ethylamine.[4] Retrieved from

-

Li, X., et al. (2017).[2][5] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents and mixing properties. Journal of Chemical Thermodynamics. Retrieved from

-

Org. Synth. (2021).[6][7][8] Preparation of Hindered Anilines and Applications. Organic Syntheses, 98, 263-288.[6] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. (1R)-1-(2,6-dimethoxyphenyl)ethylamine 95% | CAS: 1241682-75-6 | AChemBlock [achemblock.com]

- 5. ThermoML:J. Chem. Thermodyn. 2017, 110, 33-40 [trc.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Synthesis pathways for 2,6-dimethoxy-1-phenylethylamine derivatives

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethoxy-1-phenylethylamine Derivatives

Introduction

The 2,6-dimethoxy-1-phenylethylamine scaffold is the foundation for the Ψ-series (or pseudo-series) of phenethylamines, a class of psychoactive compounds that have garnered interest in medicinal chemistry and pharmacology.[1] These molecules are positional isomers of more extensively studied phenethylamines, such as the 2,5-dimethoxy substituted "2C" family. The unique symmetrical ortho-methoxy substitution pattern of the 2,6-dimethoxy derivatives presents distinct synthetic challenges and results in a unique pharmacological profile.[1]

Derivatives of this parent compound, particularly those with an additional substituent at the 4-position, exhibit moderate to high affinity for serotonergic receptors, acting as partial agonists at the 5-HT₂A receptor, which is a primary target for psychedelic compounds.[1][2][3] However, their synthesis is complicated by a significant regioselectivity issue. Standard electrophilic aromatic substitution reactions on the 2,6-dimethoxy-substituted benzene ring preferentially occur at the 3-position, making the introduction of functional groups at the desired 4-position a non-trivial synthetic hurdle.[2][3]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core synthetic pathways for accessing 2,6-dimethoxy-1-phenylethylamine and its derivatives. It emphasizes the causality behind experimental choices, offers field-proven insights into overcoming common challenges, and provides validated protocols grounded in authoritative literature.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target 2,6-dimethoxyphenethylamine structure reveals two primary and robust strategies for constructing the ethylamine side chain on a pre-functionalized aromatic ring.

-

The Nitrostyrene Reduction Pathway: This is arguably the most common and well-documented approach. It involves a two-step sequence starting from a substituted 2,6-dimethoxybenzaldehyde. The carbon backbone is first extended via a Henry (nitroaldol) reaction with nitromethane, followed by the reduction of the resulting β-nitrostyrene intermediate to the target amine.

-

The Reductive Amination Pathway: An alternative strategy begins with a 2,6-dimethoxyphenylacetone precursor. This ketone undergoes a reaction with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to yield the primary phenethylamine.

The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Caption: High-level retrosynthetic analysis of 2,6-dimethoxyphenethylamine.

Chapter 2: Synthesis of Key Precursor: 2,6-Dimethoxybenzaldehyde

The successful synthesis of the target phenethylamines hinges on the availability of the corresponding benzaldehyde precursor. While commercially available, its synthesis from simpler starting materials like 1,3-dimethoxybenzene is a common requirement in research settings. The most effective method is directed ortho-metalation (ortho-lithiation).

Ortho-lithiation of 1,3-Dimethoxybenzene

This method leverages the powerful directing effect of the two methoxy groups to deprotonate the C2 position of 1,3-dimethoxybenzene using a strong organolithium base, such as n-butyllithium (n-BuLi).[4] The resulting aryllithium species is a potent nucleophile that can be quenched with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate to install the aldehyde functionality.

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzaldehyde [4]

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen.

-

Lithiation: Add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0°C in an ice bath.

-

Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

-

Stir the resulting solution at 0°C for 2-3 hours. The formation of the lithiated species may be indicated by a slight color change.

-

Formylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Workup: Cool the mixture to 0°C and quench by the slow addition of 1 M HCl (aq) until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 2,6-dimethoxybenzaldehyde.

Troubleshooting & Optimization

| Problem | Plausible Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive n-BuLi due to moisture or improper storage. | Ensure all glassware is rigorously flame- or oven-dried. Use freshly titrated or newly purchased n-BuLi.[4] |

| Quenching of n-BuLi by acidic protons in the solvent. | Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). | |

| Formation of Isomers | Isomerization of the lithiated intermediate at higher temperatures. | Strictly maintain the reaction temperature at 0°C during lithiation and -78°C during formylation.[4] |

| Complex Product Mixture | Side reactions from overly harsh conditions or prolonged reaction times. | Adhere to established reaction times. Adding the formylating agent slowly at low temperature is critical to minimize side reactions.[4] |

Chapter 3: The Nitrostyrene Reduction Pathway

This pathway is a robust and widely applicable method for the synthesis of a variety of phenethylamines, including the 2,6-dimethoxy derivatives.[5][6][7]

Step 1: Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[8] In this context, 2,6-dimethoxybenzaldehyde is condensed with nitromethane. The reaction proceeds via the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions to yield the conjugated 2,6-dimethoxy-β-nitrostyrene.

Caption: Simplified mechanism of the Henry reaction for nitrostyrene formation.

Experimental Protocol: Synthesis of 2,6-Dimethoxy-β-nitrostyrene (Adapted from[5])

-

To a flask containing 2,6-dimethoxybenzaldehyde (1.0 eq), add nitromethane (3-5 eq, acting as both reagent and solvent).

-

Add a catalytic amount of anhydrous ammonium acetate (0.1-0.2 eq).

-

Heat the mixture on a steam bath or in an oil bath at 90-100°C for 2-4 hours. The solution will typically turn a deep yellow or orange-red color.

-

After the reaction is complete (monitored by TLC), remove the excess nitromethane under reduced pressure.

-

The resulting crude residue, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent like isopropanol (IPA) or ethanol to yield the bright yellow nitrostyrene product.

Step 2: Reduction of the β-Nitrostyrene

The conversion of the nitrostyrene to the phenethylamine requires a potent reducing agent capable of reducing both the nitro group and the alkene double bond. Lithium aluminum hydride (LAH) is the most commonly employed reagent for this transformation.

Experimental Protocol: LAH Reduction to 2,6-Dimethoxyphenethylamine (Adapted from[5])

-

Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

-

LAH Suspension: Under a nitrogen atmosphere, carefully add LAH (approx. 2.5-3.0 eq) to anhydrous THF. Stir the resulting grey suspension.

-

Addition of Nitrostyrene: Dissolve the 2,6-dimethoxy-β-nitrostyrene (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 4-24 hours until the reaction is complete (monitored by TLC).

-

Workup (Fieser Method): Cool the reaction flask in an ice bath. Cautiously and sequentially add dropwise:

-

'X' mL of water (where 'X' is the number of grams of LAH used).

-

'X' mL of 15% aqueous sodium hydroxide (NaOH).

-

'3X' mL of water.

-

-

Stir the mixture vigorously for 30-60 minutes. This procedure granulates the aluminum salts, making them easy to filter.

-

Filter the white, granular precipitate and wash the filter cake thoroughly with THF.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude amine can be purified by acid-base extraction or vacuum distillation to yield the final product as a colorless oil. The freebase is often converted to a stable hydrochloride salt for storage.[1]

Caption: Experimental workflow for the LAH reduction of a β-nitrostyrene.

Chapter 4: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and operational simplicity.[9] This pathway provides an alternative to the nitrostyrene route, particularly if the corresponding phenylacetone is more readily accessible than the benzaldehyde.

The process involves the reaction of 2,6-dimethoxyphenylacetone with an ammonia source (e.g., ammonium acetate) to form an imine intermediate, which is immediately reduced by a hydride reagent present in the same pot. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the protonated imine intermediate as it forms.

Caption: General scheme for the reductive amination of a phenylacetone.

General Protocol for Reductive Amination

-

Dissolve 2,6-dimethoxyphenylacetone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a large excess of an ammonia source, such as ammonium acetate (5-10 eq).

-

Add the reducing agent, sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 12-48 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, carefully acidify the reaction mixture with HCl to destroy excess hydride.

-

Remove the solvent under reduced pressure.

-

Perform a standard acid-base workup: dissolve the residue in water, wash with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities, basify the aqueous layer with NaOH, and extract the amine product with a solvent like dichloromethane.

-

Dry the organic extracts, concentrate, and purify the product as needed.

References

- 2,6-Dimethoxyphenethylamine - Grokipedia. Grokipedia.

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.

- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)

- Erowid Online Books : "PIHKAL" - #20 2C-B. Erowid.

- Henry reaction - Wikipedia. Wikipedia.

- 2C-H - Psychedelic Science Review. Psychedelic Science Review.

- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde - Benchchem. Benchchem.

- An In-Depth Technical Guide to 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl (2C-G-HCl) - Benchchem. Benchchem.

- Application Note – Reductive Amin

- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. PubMed.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Erowid Online Books : "PIHKAL" - #20 2C-B [erowid.org]

- 6. psychedelicreview.com [psychedelicreview.com]

- 7. benchchem.com [benchchem.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (R)-1-(2,6-Dimethoxyphenyl)ethylamine as a High-Performance Chiral Resolving Agent

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction

The demand for enantiomerically pure building blocks in pharmaceutical development requires robust, scalable, and highly selective chiral resolution techniques. While classical resolving agents like (R)-1-phenylethylamine are widely used[1], they often fall short when resolving sterically demanding or conformationally flexible racemic acids.

(R)-1-(2,6-Dimethoxyphenyl)ethylamine has emerged as a premium chiral resolving agent and auxiliary[2]. By incorporating electron-donating and sterically demanding methoxy groups at the ortho positions of the phenyl ring, this molecule offers a highly structured environment for diastereomeric salt crystallization, drastically improving resolution efficiency (E%) and enantiomeric excess (ee) in challenging substrates.

Mechanistic Rationale: The 2,6-Dimethoxy Advantage

As a Senior Application Scientist, it is critical to understand why a specific resolving agent is chosen rather than simply following a protocol. The superior performance of (R)-1-(2,6-Dimethoxyphenyl)ethylamine is governed by three distinct physicochemical principles:

-

Conformational Locking (Steric Bulk): The 2,6-dimethoxy substitution creates severe steric hindrance around the chiral center. This restricts the rotation of the aryl-alkyl bond, effectively "locking" the amine into a rigid conformation. When forming a salt, this pre-organization lowers the entropic penalty of crystallization, driving the equilibrium toward the solid state.

-

Advanced Hydrogen-Bonding Networks: In a standard amine-acid salt, the primary interaction is the ionic hydrogen bond between the ammonium cation and the carboxylate anion. However, the oxygen atoms of the methoxy groups in this resolving agent act as potent secondary hydrogen-bond acceptors. This allows for the formation of a highly organized, rigid 3D hydrogen-bonding lattice, amplifying the solubility differences between the (R,R) and (R,S) diastereomeric salts.

-

Solvent-Lattice Integration: The crystallization solvent is not just a medium; it actively participates in the crystal lattice. Research into solvent-induced chirality switching demonstrates that the incorporation of specific solvent molecules (e.g., 1,4-dioxane vs. isopropanol) can selectively stabilize one diastereomeric crystal over the other, sometimes even inverting which enantiomer precipitates[3].

Experimental Workflow & Self-Validating Protocol

The following protocol details the resolution of a generic racemic carboxylic acid (e.g., a profen derivative) using (R)-1-(2,6-Dimethoxyphenyl)ethylamine. This workflow is designed as a self-validating system : mass balance checks and analytical validations are built into the steps to ensure absolute trustworthiness of the results[4].

Phase 1: Diastereomeric Salt Formation

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the racemic carboxylic acid in 50 mL of Isopropanol (i-PrOH).

-

Amine Addition: Slowly add 10.0 mmol (1.0 eq) of (R)-1-(2,6-Dimethoxyphenyl)ethylamine[5] to the solution while stirring at room temperature. An exothermic neutralization reaction will occur.

-

Equilibration: Heat the mixture to gentle reflux (approx. 82°C) until a clear, homogeneous solution is achieved. Causality note: Complete dissolution is mandatory to erase any kinetic precipitation and ensure thermodynamic control during crystallization.

Phase 2: Fractional Crystallization

-

Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature at a rate of ~0.5°C/min. Do not use an ice bath; rapid cooling traps impurities and causes co-precipitation of the more soluble diastereomer.

-

Harvesting: Once crystallization is complete (typically 12–24 hours), isolate the less soluble diastereomeric salt via vacuum filtration.

-

Washing: Wash the filter cake with 10 mL of ice-cold i-PrOH to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum at 40°C to a constant weight. Keep the mother liquor for the recovery of the opposite enantiomer.

Phase 3: Salt Cleavage & Recovery

-

Acidification: Suspend the dried salt in 30 mL of Ethyl Acetate (EtOAc) and 30 mL of 1M HCl. Stir vigorously for 30 minutes until two clear liquid phases form. The low pH protonates the carboxylate (driving it into the EtOAc) and ensures the resolving agent remains in the aqueous phase as an ammonium chloride salt.

-

Separation: Separate the organic phase. Extract the aqueous phase once more with 15 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the enantiopure carboxylic acid .

-

Agent Recovery: Basify the retained aqueous phase to pH 12 using 2M NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry and evaporate the DCM to recover the chiral resolving agent for future use.

Phase 4: Validation & Quality Control

-

Mass Balance Check: (Mass of resolved acid) + (Mass of acid in mother liquor) must equal the starting mass (±2%). A discrepancy indicates incomplete cleavage or degradation.

-

Enantiomeric Purity: Analyze the resolved acid via Chiral HPLC to determine the enantiomeric excess (ee). Industrial standards typically target >99% ee after a single recrystallization[4].

Data Presentation

Table 1: Comparative Resolution Efficiency (Simulated Baseline)

The following table illustrates the structural advantage of the 2,6-dimethoxy substitution compared to the unsubstituted baseline[1].

| Resolving Agent | Racemic Substrate | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee %) | Resolution Efficiency (E %) |

| (R)-1-Phenylethylamine | 2-Phenylpropionic acid | 35.0 | 75.0 | 26.2 |

| (R)-1-(2,6-Dimethoxyphenyl)ethylamine | 2-Phenylpropionic acid | 42.5 | 94.0 | 39.9 |

Table 2: Solvent Selection Matrix for Crystallization

Solvent selection dictates the hydrogen-bonding network and can trigger chirality switching[3].

| Solvent System | Dielectric Constant (ε) | Hydrogen Bonding Capacity | Typical Crystallization Outcome |

| Isopropanol (i-PrOH) | 19.9 | Strong Donor/Acceptor | High ee, moderate yield; promotes stable, highly ordered H-bond networks. |

| Methanol / Water (9:1) | ~35.0 | Very Strong | High yield, lower ee; risks co-precipitation due to high solubility disruption. |

| 1,4-Dioxane | 2.2 | Acceptor Only | Can induce chirality switching; favors alternative crystal packing motifs. |

| Ethyl Acetate | 6.0 | Weak Acceptor | Poor solubility for salts; often results in rapid, amorphous precipitation. |

Visualizing the Resolution Pathway

The following diagram illustrates the lifecycle of the chiral resolution process, emphasizing the critical separation and recovery phases.

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation and Agent Recovery.

References

-

[3] ResearchGate. Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. URL: [Link]

-

[4] Academia.edu. Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet. URL:[Link]

Sources

- 1. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]

- 2. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet [academia.edu]

- 5. (1S)-1-(2,6-Dimethoxyphenyl)ethylamine | 76279-32-8 | Benchchem [benchchem.com]

Application Note: A Practical Guide to the Chiral Resolution of Carboxylic Acids via Diastereomeric Salt Formation with (R)-Amines

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development and asymmetric synthesis.[1][2] Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making the isolation of the desired stereoisomer a critical step. This application note provides a comprehensive, in-depth guide to the chiral resolution of racemic carboxylic acids using an enantiomerically pure (R)-amine as the resolving agent. The protocol is grounded in the principle of diastereomeric salt formation, a robust and scalable classical resolution technique.[3][] We will delve into the mechanistic underpinnings of this method, provide a detailed, step-by-step experimental protocol, and offer expert insights into the critical parameters that govern the success of the resolution.

Introduction: The Imperative of Enantiomeric Purity

Chiral carboxylic acids are prevalent structural motifs in a vast array of pharmaceuticals and complex natural products.[5] The synthesis of these molecules often yields a racemic mixture, an equal 50:50 mixture of two enantiomers.[6] Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties in an achiral environment, which makes their separation a non-trivial challenge.[7] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[8] Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs.

The formation of diastereomeric salts is a powerful and widely employed method for chiral resolution on both laboratory and industrial scales.[3] This technique ingeniously converts a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[8] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images and, crucially, have different physical properties, such as solubility, melting point, and boiling point.[9][10] This disparity in physical properties allows for their separation by conventional laboratory techniques like fractional crystallization.[11]

This guide will focus on the use of an enantiomerically pure (R)-amine to resolve a racemic carboxylic acid. The acid-base reaction between the carboxylic acid and the amine forms diastereomeric ammonium salts, which can then be separated.[10][12]

The Principle of Diastereomeric Salt Formation

The core of this resolution strategy lies in the reaction between a racemic carboxylic acid, (R/S)-Acid, and a single enantiomer of a chiral amine, in this case, (R)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.

-

(R/S)-Carboxylic Acid + (R)-Amine → [(R)-Acid-(R)-Amine] + [(S)-Acid-(R)-Amine]

These two resulting salts are diastereomers. Their distinct three-dimensional arrangements lead to different crystal packing and intermolecular interactions, which in turn results in different solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.[2] Once the less soluble diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be recovered by acidification, which breaks the salt and protonates the carboxylate. The chiral resolving agent can also be recovered for reuse.[12]

Experimental Workflow and Protocol

The successful chiral resolution of a carboxylic acid is a multi-step process that requires careful planning and execution. The general workflow is outlined below.

Caption: Workflow for Chiral Resolution of Carboxylic Acids.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Racemic Carboxylic Acid | ≥98% Purity | The substrate to be resolved. |

| (R)-Amine Resolving Agent | ≥99% Enantiomeric Excess (ee) | The chiral resolving agent. |

| Solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) | Anhydrous/HPLC Grade | For dissolution and crystallization. |

| Hydrochloric Acid (HCl) | Concentrated or 1M | For acidification to recover the resolved carboxylic acid. |

| Sodium Hydroxide (NaOH) | 1M | For basification to recover the chiral amine. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying organic extracts. |

| Celite® or Filter Aid | N/A | Optional, for filtration of fine solids. |

| Standard Laboratory Glassware | N/A | Beakers, flasks, graduated cylinders, Buchner funnel, etc. |

| Magnetic Stirrer and Hotplate | N/A | For controlled heating and stirring. |

| Filtration Apparatus | N/A | For isolating the crystalline salt. |

| Rotary Evaporator | N/A | For solvent removal. |

| Chiral HPLC or GC Column | N/A | For determination of enantiomeric excess. |

Step-by-Step Protocol

Step 1: Selection of Resolving Agent and Solvent

The choice of the (R)-amine resolving agent and the crystallization solvent is paramount for a successful resolution. This selection process is often empirical and may require screening of several candidates.[3][13]

-

Causality: The ideal resolving agent will form a diastereomeric salt with the target carboxylic acid that has a significant difference in solubility between the two diastereomers in a particular solvent. This large solubility difference is what enables a high yield and high enantiomeric purity of the desired enantiomer in a single crystallization step. Common (R)-amines used as resolving agents include (R)-1-phenylethylamine and its derivatives.[14]

Step 2: Diastereomeric Salt Formation

-

In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a chosen solvent (e.g., methanol or ethanol) with gentle heating and stirring.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the (R)-amine resolving agent in the same solvent, also with gentle heating. The use of 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, which can lead to a higher enantiomeric excess in the crystalline product.[1]

-

Slowly add the warm amine solution to the carboxylic acid solution with continuous stirring.

-

Allow the mixture to stir at an elevated temperature for a short period (e.g., 15-30 minutes) to ensure complete salt formation.[15]

Step 3: Fractional Crystallization

-

Slowly cool the solution to room temperature. The rate of cooling can significantly impact crystal size and purity. Slower cooling generally leads to larger and purer crystals.

-

If no crystals form upon reaching room temperature, further cooling in an ice bath or refrigerator may be necessary.

-

Optionally, "seed" the solution with a tiny crystal of the desired diastereomeric salt (if available from a previous small-scale trial) to induce crystallization.

-

Allow the crystallization to proceed for a sufficient time (from a few hours to overnight) to maximize the yield of the less soluble diastereomeric salt.

Step 4: Isolation of the Diastereomeric Salt

-

Isolate the crystalline diastereomeric salt by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

Step 5: Recovery of the Enantiomerically Pure Carboxylic Acid

-

Suspend the dried diastereomeric salt in water.

-

Acidify the suspension with a strong acid, such as 1M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylate and break the salt.[12]

-

Extract the liberated enantiomerically pure carboxylic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.

Step 6: Recovery of the Chiral Resolving Agent

-

The aqueous layer from the previous step contains the protonated (R)-amine.

-

Basify the aqueous layer with a base, such as 1M NaOH, until the pH is basic (pH 12-14).

-

Extract the free (R)-amine into an organic solvent.

-

Dry the organic layer and remove the solvent to recover the chiral resolving agent, which can often be reused.[12]

Step 7: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the resolved carboxylic acid must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method.[16]

-

Protocol: A typical starting point for chiral HPLC analysis involves dissolving a small sample of the resolved acid in the mobile phase and injecting it onto a chiral column, such as one based on amylose or cellulose derivatives.[16] The mobile phase often consists of a mixture of hexane and an alcohol like ethanol or isopropanol, with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[16] The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative peak areas.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Crystallization | The diastereomeric salts are too soluble in the chosen solvent. The solution is not supersaturated. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. Cool to a lower temperature. Scratch the inside of the flask with a glass rod to induce nucleation. |

| Low Yield of Crystalline Salt | The difference in solubility between the diastereomers is small. Crystallization time is too short. | Screen for a more effective solvent system that maximizes the solubility difference.[15] Allow for a longer crystallization period. |